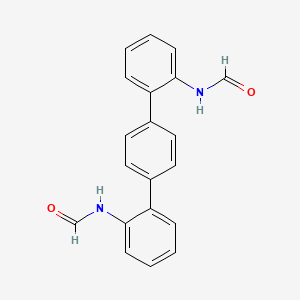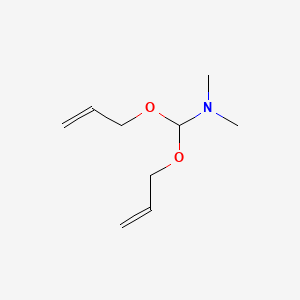
N-(2-Formylamino-(1,1',4',1'')terphenyl-2''-YL)-formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide: is a complex organic compound characterized by its unique structure, which includes a terphenyl backbone with formylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: This can be achieved through Suzuki coupling reactions, where aryl halides and boronic acids are coupled in the presence of a palladium catalyst.
Introduction of Formyl Groups: The formyl groups can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the formylamino groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology:
Bioconjugation: Can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its formylamino groups, influencing biochemical pathways.
Comparación Con Compuestos Similares
- 1,3,5-Tris(4-aminophenyl)benzene
- 1,3,5-Tris(4-formylphenyl)benzene
Comparison:
- 1,3,5-Tris(4-aminophenyl)benzene: Similar in structure but lacks the formyl groups, making it less reactive in certain types of chemical reactions.
- 1,3,5-Tris(4-formylphenyl)benzene: Contains formyl groups but lacks the amino groups, which limits its applications in bioconjugation and drug development.
Uniqueness: N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide is unique due to the presence of both formyl and amino groups, providing a balance of reactivity and functionality that is valuable in various scientific and industrial applications.
Propiedades
Número CAS |
34673-75-1 |
|---|---|
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-[2-[4-(2-formamidophenyl)phenyl]phenyl]formamide |
InChI |
InChI=1S/C20H16N2O2/c23-13-21-19-7-3-1-5-17(19)15-9-11-16(12-10-15)18-6-2-4-8-20(18)22-14-24/h1-14H,(H,21,23)(H,22,24) |
Clave InChI |
HDLRCMROLVGHFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CC=CC=C3NC=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)


![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)

![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)


![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)

![2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964950.png)
![7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11964958.png)
